molecular formula C106H179N33O24S4 B1573922 Tertiapin LQ

Tertiapin LQ

Cat. No.: B1573922
M. Wt: 2428.03
Attention: For research use only. Not for human or veterinary use.
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Description

Origin and Context of Tertiapin (B1603359) Peptides from Apis mellifera Venom

Tertiapin is a 21-amino acid peptide component of the venom from the European honey bee, Apis mellifera. wikipedia.orgprobiologists.com This venom is a complex mixture of peptides, enzymes, and other bioactive molecules. probiologists.com Among these, Tertiapin stands out for its ability to block certain types of potassium channels. wikipedia.orgbiosynth.com Specifically, it acts as a potent blocker of inwardly rectifying potassium (Kir) channels and, to some extent, large conductance calcium-activated potassium (BK) channels. wikipedia.orgresearchgate.net The native peptide contains a methionine residue that is susceptible to oxidation, which can reduce its channel-blocking efficacy. wikipedia.org This characteristic led to the development of more stable, synthetic versions for research purposes. wikipedia.orgcreative-peptides.com

Evolution of Tertiapin Derivatives as Research Probes

The inherent instability of the natural Tertiapin peptide prompted researchers to develop more robust and specific variants. These engineered peptides have become essential tools for dissecting the physiological roles of various Kir channel subtypes. nih.govpnas.org

To address the oxidation issue of the native Tertiapin, a derivative called Tertiapin-Q (TPN-Q) was synthesized. wikipedia.orgcreative-peptides.com In TPN-Q, the methionine residue at position 13 is replaced with glutamine. wikipedia.orgnih.gov This single amino acid substitution prevents oxidation without significantly altering the peptide's affinity or specificity for its target channels, making it a more reliable research tool. wikipedia.orgcreative-peptides.com TPN-Q potently blocks Kir1.1 (also known as ROMK1) and Kir3.1/3.4 (GIRK1/4) channels with high affinity. hellobio.comrndsystems.com It has been instrumental in studies exploring the function of these channels in various tissues, including the heart and central nervous system. windows.netnih.govphysiology.org

Tertiapin LQ is a further engineered derivative of Tertiapin-Q. rndsystems.com This variant was developed to achieve even greater selectivity for a specific subtype of Kir channels. pnas.org this compound is a potent and highly selective blocker of Kir1.1 channels. rndsystems.comiscabiochemicals.com It exhibits over 250-fold selectivity for Kir1.1 compared to Kir3.1/3.2 and Kir3.1/3.4 channels. rndsystems.comhellobio.com This high degree of specificity makes this compound an exceptional tool for isolating and studying the function of Kir1.1 channels in complex biological systems. pnas.orgiscabiochemicals.com

Table 1: Comparative Selectivity of Tertiapin Derivatives

Compound Target Kir Channels Dissociation Constant (Kd) Values Key Characteristics
Tertiapin Kir1.1, Kir3.1/3.4, BK Kd ≈ 2 nM for Kir1.1; Kd ≈ 8 nM for Kir3.1/3.4 wikipedia.org Susceptible to oxidation at Met13. wikipedia.org
Tertiapin-Q Kir1.1, Kir3.1/3.4 Ki ≈ 1.3 nM for Kir1.1; Ki ≈ 13.3 nM for Kir3.1/3.4 rndsystems.com Oxidation-resistant due to Met13Gln substitution. wikipedia.orgcreative-peptides.com
This compound Kir1.1 Kd ≈ 1.1 nM for Kir1.1; Kd ≈ 274 nM for Kir3.1/3.2; Kd ≈ 361 nM for Kir3.1/3.4 rndsystems.com Highly selective for Kir1.1 channels. rndsystems.comiscabiochemicals.com

Beyond Tertiapin-Q and this compound, other variants have been engineered for specific research applications. One such example is Tertiapin-RQ. In this variant, in addition to the glutamine substitution at position 13, the isoleucine at position 8 is replaced with arginine. plos.org This modification was initially predicted by computer simulations to potentially increase the peptide's affinity for Kir2.1 channels. plos.org However, experimental testing revealed that Tertiapin-RQ did not effectively block Kir2.1 channels but was found to be a potent blocker of ROMK channels. plos.org This highlights the iterative process of peptide engineering, where computational predictions guide the synthesis of novel probes that are then functionally validated to uncover their unique blocking properties.

This compound: Specificity and Derivation

Significance of this compound as a Selective Pharmacological Tool in Ion Channel Biology

The development of this compound represents a significant advancement in the pharmacological toolkit available to ion channel researchers. Its high affinity and, more importantly, its remarkable selectivity for Kir1.1 channels allow for precise investigation of this channel's physiological functions without the confounding effects of blocking other Kir subtypes. pnas.orgrndsystems.comiscabiochemicals.com This level of specificity is crucial for elucidating the specific roles of Kir1.1 in various tissues and its potential involvement in disease states. The ability to selectively inhibit a single channel subtype with a tool like this compound is essential for validating these channels as potential therapeutic targets. nih.govpnas.org

Properties

Molecular Formula

C106H179N33O24S4

Molecular Weight

2428.03

Origin of Product

United States

Molecular Mechanism of Action and Inward Rectifier Potassium Channel Target Specificity

Overview of Inward-Rectifier Potassium (Kir) Channel Families

Inward-rectifier potassium channels are a family of ion channels characterized by their tendency to pass potassium ions more readily into the cell than out of it. wikipedia.org This property is crucial for setting the resting membrane potential and regulating cellular excitability in a wide range of cell types. wikipedia.org Kir channels are tetramers, with each subunit possessing two transmembrane domains connected by a pore-forming loop. vcu.edu They are classified into several subfamilies based on their structural and functional characteristics. ed.ac.uk

Kir1.x Subtypes (ROMK1)

The Kir1.1 channel, also known as the renal outer medullary potassium channel (ROMK), is predominantly found in the kidney, where it plays a vital role in potassium recycling and salt reabsorption. wikipedia.orgplos.org Genetic defects in the gene encoding Kir1.1 can lead to Bartter's syndrome, a condition characterized by salt wasting and low blood pressure. pnas.org

Kir2.x Subtypes

The Kir2.x subfamily includes channels that are constitutively active and contribute significantly to the resting membrane potential in various excitable cells, such as neurons and muscle cells. ed.ac.uk

Kir3.x Subtypes (GIRK1, GIRK2, GIRK3.1, GIRK3.2, GIRK3.4)

G-protein-activated inward-rectifier potassium (GIRK) channels, or Kir3.x channels, are activated by G-protein-coupled receptors. plos.org They are crucial for mediating the inhibitory effects of neurotransmitters in the heart and brain. pnas.orgplos.org These channels can be composed of various combinations of subunits, including GIRK1, GIRK2, GIRK3.1, GIRK3.2, and GIRK3.4, forming either homomeric or heteromeric channels. pnas.orgplos.org For example, the cardiac IKACh current is mediated by heterotetrameric Kir3.1/3.4 channels. pnas.org

Kir6.x Subtypes

The Kir6.x subfamily forms the pore of ATP-sensitive potassium (KATP) channels, which are crucial in linking cellular metabolism to electrical activity. These channels are found in various tissues, including pancreatic beta-cells, cardiac muscle, and neurons. pnas.org

Differential Binding Affinities and Kinetic Profiles of Tertiapin (B1603359) LQ and Derivatives to Kir Subtypes

Tertiapin and its derivatives exhibit marked differences in their ability to block various Kir channel subtypes. The original tertiapin peptide is a potent blocker of both Kir1.1 and certain Kir3.x channels. wikipedia.org However, its utility is limited by the oxidation of a methionine residue, which reduces its activity. wikipedia.org This led to the development of more stable derivatives like Tertiapin-Q (TPNQ), where the methionine is replaced by glutamine, and subsequently Tertiapin LQ. wikipedia.orgnih.gov

This compound was engineered to further enhance selectivity. pnas.org It is a derivative of Tertiapin-Q and demonstrates significantly higher selectivity for Kir1.1 channels over other Kir subtypes. tocris.com The mechanism of inhibition involves the toxin physically occluding the ion conduction pore from the extracellular side. pnas.org Kinetic studies have shown that one toxin molecule binds to one channel in a 1:1 stoichiometry. pnas.orgnih.gov

High Affinity Inhibition of Kir1.1 Channels by this compound

Research has firmly established this compound as a high-affinity inhibitor of Kir1.1 channels. pnas.orgiscabiochemicals.comtocris.com It exhibits a dissociation constant (Kd) of approximately 1.1 nM for Kir1.1. tocris.comtargetmol.com This high affinity is coupled with remarkable selectivity.

Compared to its potent inhibition of Kir1.1, this compound shows significantly lower affinity for other Kir channel subtypes. For instance, the Kd values for the heteromeric Kir3.1/3.2 and Kir3.1/3.4 channels are 274 nM and 361 nM, respectively. tocris.comtargetmol.com This represents a selectivity of over 250-fold for Kir1.1 compared to these commonly studied Kir3.x channels. pnas.orgiscabiochemicals.comtocris.com Furthermore, concentrations of this compound greater than 10 µM are required to achieve 50% inhibition of Kir2.1, Kir4.1, or Kir6.2 channels, highlighting its poor affinity for these subtypes. pnas.org

This enhanced selectivity of this compound was achieved by modifying the original tertiapin structure to decrease its affinity for Kir3.x channels while preserving its strong binding to Kir1.1. pnas.org Specifically, the replacement of a histidine residue at position 12 with leucine (B10760876) and a methionine at position 13 with glutamine resulted in a molecule that is not only more stable but also more specific. pnas.org

Interactive Data Table: Binding Affinities of this compound for Kir Channel Subtypes

Kir Channel SubtypeDissociation Constant (Kd) (nM)
Kir1.1 (ROMK1)1.1 tocris.comtargetmol.com
Kir3.1/3.2 (GIRK)274 tocris.comtargetmol.com
Kir3.1/3.4 (GIRK)361 tocris.comtargetmol.com
Kir2.1>10,000 pnas.org
Kir4.1>10,000 pnas.org
Kir6.2>10,000 pnas.org

Inhibition of Kir3.x (GIRK) Channels by Tertiapin-Q

Tertiapin-Q, a stable analogue of the native tertiapin peptide where a methionine residue is replaced with glutamine to prevent oxidation, demonstrates high-affinity inhibition of G-protein-coupled inwardly rectifying potassium (GIRK) channels. wikipedia.org These channels, part of the Kir3.x subfamily, are crucial for mediating inhibitory neurotransmission in the brain and regulating heart rate.

Research has quantified the inhibitory potency of Tertiapin-Q against various GIRK channel assemblies. It binds to heteromeric Kir3.1/Kir3.4 (GIRK1/4) channels with a high affinity, showing an inhibition constant (Kᵢ) of 13.3 nM. nih.gov Similarly, the parent compound, tertiapin, inhibits acetylcholine-activated Kir3.x channels in cardiac myocytes with a half-maximal inhibitory concentration (IC₅₀) of approximately 8 nM. nih.gov The interaction extends to other heteromers, such as Kir3.1/Kir3.2 (GIRK1/GIRK2), which are inhibited by Tertiapin-Q with a dissociation constant (Kd) of about 270 nM. nih.gov

The engineered derivative, this compound, was specifically designed to enhance selectivity for other Kir subtypes. Consequently, its affinity for Kir3.x channels is lower than that of Tertiapin-Q. This compound exhibits Kd values of 274 nM for Kir3.1/Kir3.2 channels and 361 nM for Kir3.1/Kir3.4 channels. plos.org

Selectivity Assessment Against Other Ion Channel Classes (e.g., Voltage-Gated K+, Na+, Ca2+ Channels)

A key feature of the tertiapin family of peptides is their selectivity for certain Kir channels over other types of ion channels. Studies on the parent compound, tertiapin, demonstrated that even at a high concentration of 1 µM, it had no effect on voltage-dependent K⁺ channels or L-type Ca²⁺ channels in rabbit cardiac myocytes. nih.govresearchgate.net

This selectivity extends to other members of the Kir family. For instance, the constitutively active Kir2.1 (IK1) channel and the ATP-sensitive K⁺ (K-ATP) channel were found to be at least 100 times less sensitive or virtually insensitive, respectively, to tertiapin compared to the GIRK channels in the same cardiac tissue. nih.govresearchgate.net Tertiapin-Q is also known to be selective over Kir2.1 channels.

This compound was engineered to push this selectivity further, specifically favoring the Kir1.1 channel subtype. It demonstrates a greater than 250-fold selectivity for Kir1.1 over Kir3.x channels, making it a highly specific tool for isolating the function of Kir1.1. plos.org While direct studies on this compound's effect on voltage-gated Na⁺ and Ca²⁺ channels are limited, the established profile of its parent compound strongly suggests a high degree of selectivity. nih.gov However, it is noteworthy that the parent peptide, tertiapin, has been shown to also block large-conductance Ca²⁺-activated K⁺ (BK) channels, sometimes in a use-dependent manner, indicating that its specificity is not absolute across all K+ channel families. wikipedia.orgnih.gov

Biophysical Aspects of Channel Blockade by Tertiapin Peptides

The inhibitory action of tertiapin peptides is a result of a direct physical obstruction of the ion conduction pathway.

Extracellular Binding Site and Pore Occlusion Mechanism

Tertiapin peptides block Kir channels by binding to a site on the extracellular face of the channel. nih.gov The mechanism is characterized as a pore occlusion or "plugging" model. It is proposed that the α-helical structure at the C-terminus of the peptide inserts into the external vestibule of the channel's pore, thereby physically obstructing the pathway for potassium ions. wikipedia.org

Computational simulations and mutagenesis studies have provided a more detailed picture of this interaction. For neuronal Kir3.2 channels, the high-affinity block involves specific molecular determinants. These include a pore-inserting lysine (B10760008) residue on the toxin that establishes hydrophobic interactions with a phenylalanine ring at the channel's outer pore and electrostatic interactions with the channel's turret regions. nih.gov This combination of forces stabilizes the toxin in a position that allows a key lysine residue to occupy the outermost K⁺ binding site within the selectivity filter, effectively blocking ion flow. nih.gov Studies have confirmed that this interaction occurs at the M1-M2 linker region of the channel protein. researchgate.net

Stoichiometry of Toxin-Channel Interaction

The interaction between tertiapin peptides and Kir channels is characterized by a simple and direct binding ratio. Electrophysiological studies and kinetic analysis have consistently shown that one toxin molecule binds to one channel tetramer. nih.gov This 1:1 stoichiometry has been demonstrated for both the native tertiapin inhibiting cardiac GIRK channels and for Tertiapin-Q inhibiting Kir1.1 channels. nih.govnih.gov

Voltage-Independence of Blockade

A defining biophysical feature of the blockade of Kir channels by tertiapin is its independence from the membrane voltage. For the inhibition of GIRK (KACh) channels, the potency of tertiapin was shown to be not significantly different at hyperpolarized (-100 mV) and depolarized (-40 mV) potentials. nih.govresearchgate.net This voltage-independence indicates that the binding site for the toxin is located outside of the membrane's electric field and that the binding and unbinding rates are not influenced by changes in membrane potential. This contrasts with its reported voltage-dependent block of BK channels. nih.gov

Allosteric Modulation and Gating Dynamics Influenced by this compound

The primary and well-established mechanism of action for tertiapin peptides is direct pore blockage rather than allosteric modulation. Allosteric modulators typically bind to a site distinct from the active site (in this case, the pore) to induce a conformational change that alters channel function.

The available evidence points to tertiapin acting as a competitive inhibitor, sharing an overlapping binding site with other molecules that interact with the channel's external vestibule. researchgate.net Single-channel recording experiments show that tertiapin reduces the channel's activity by decreasing its open probability (Po) without altering the single-channel conductance. nih.govresearchgate.net This change in gating dynamics—specifically, the likelihood of the channel being open—is a direct consequence of the pore being physically plugged, which prevents the channel from conducting ions, rather than an indirect, allosterically-induced change in the channel's gating machinery.

Current scientific literature does not provide evidence that this compound or its precursors act as allosteric modulators of Kir channels. Their influence on gating dynamics is a direct outcome of the pore occlusion mechanism.

Structure Activity Relationship Sar Investigations of Tertiapin Lq Analogs

Methodologies for Elucidating SAR of Peptide Toxins

A variety of sophisticated techniques are employed to unravel the complex structure-activity relationships of peptide toxins like Tertiapin (B1603359) LQ. These methodologies provide a comprehensive understanding of how the peptide's structure dictates its function.

Rational Peptide Engineering and Chemical Synthesis Strategies

Rational peptide engineering, coupled with solid-phase peptide synthesis (SPPS), has been a cornerstone in the study of tertiapin and its analogs. nih.gov This approach allows for the precise modification of the peptide's amino acid sequence to investigate the role of specific residues in channel binding and selectivity.

A significant challenge with the native tertiapin peptide is the oxidation of its methionine residue at position 13 (Met13), which leads to a four- to five-fold decrease in its inhibitory activity. nih.govucl.ac.uk To overcome this, researchers have synthesized a variant, Tertiapin-Q (TPNQ), where Met13 is replaced with glutamine (M13Q). nih.govucl.ac.uk This substitution prevents oxidation and results in a peptide with inhibitory potency similar to the non-oxidized native tertiapin. nih.govucl.ac.uk Further engineering of TPNQ, such as the H12L substitution to create Tertiapin LQ, has been instrumental in developing analogs with enhanced selectivity for specific Kir channel subtypes. pnas.org

The synthesis of these engineered peptides is typically achieved through SPPS using Fmoc (Nα-9-fluorenylmethyloxycarbonyl) chemistry. nih.gov This method allows for the stepwise addition of amino acids to build the desired peptide sequence. Following synthesis, the peptides are purified using techniques like reversed-phase high-performance liquid chromatography (HPLC), and their molecular mass is confirmed by mass spectrometry to ensure the correct product has been obtained. nih.gov

Site-Directed Mutagenesis of Channel Subunits and Peptide Residues

Site-directed mutagenesis is a powerful technique used to identify critical amino acid residues involved in the interaction between a peptide toxin and its target channel. This method involves the specific alteration of amino acids in either the peptide or the channel protein, followed by functional analysis to determine the impact of the mutation on binding and activity.

In the context of tertiapin, alanine-scanning mutagenesis has been employed to identify the key residues on the peptide's surface that interact with the Kir channel. pnas.org This technique systematically replaces individual amino acids (with the exception of the structurally crucial cysteine residues) with alanine (B10760859) and assesses the effect on channel inhibition. ucl.ac.uk These studies have revealed that the C-terminal α-helix of tertiapin is the primary surface for channel interaction. pnas.orgvcu.edu

Conversely, mutagenesis of the Kir channel subunits has helped to map the binding site for tertiapin. By mutating residues in the M1-M2 linker region of the channel, which forms the external vestibule of the pore, researchers have identified specific amino acids that are critical for tertiapin binding. pnas.orgresearchgate.netnih.gov For example, studies have shown that mutating specific residues in the Kir3.2 channel can significantly impact the functional block by tertiapin. nih.govfigshare.com This approach not only validates predictions from computational models but also provides a detailed picture of the molecular interactions at the binding interface.

In Silico Computational Modeling and Molecular Docking Simulations

Computational modeling and molecular docking simulations have become indispensable tools for predicting and understanding the interaction between peptide toxins and their targets at an atomic level. nih.govprobiologists.com These in silico methods complement experimental approaches by providing structural insights that can guide the design of new analogs with improved properties.

For tertiapin, molecular docking programs like HADDOCK have been used to predict the binding pose of the peptide with various Kir channel subtypes. nih.gov These simulations often utilize the known NMR solution structure of tertiapin and homology models of the Kir channels. nih.govplos.org To account for the flexibility of the peptide, an ensemble of its lowest energy conformers is often used in the docking calculations. nih.gov

Molecular dynamics (MD) simulations are then employed to refine the docked complexes and assess their stability over time. nih.gov These simulations provide detailed information about the dynamic interactions between the peptide and the channel, including hydrogen bonds and electrostatic interactions. nih.govplos.org Furthermore, "potential of mean force" (PMF) calculations can be used to investigate the energetics of the binding process. nih.govfigshare.com These computational approaches have been successful in predicting a pore-blocking mechanism for tertiapin and identifying key interacting residues, which can then be validated experimentally through site-directed mutagenesis. nih.govfigshare.com

Key Structural Determinants Governing Kir Channel Inhibition and Selectivity

The inhibitory activity and selectivity of this compound and its analogs are governed by specific structural features of the peptide. These include the disulfide bonds that maintain its conformation and the identity of key amino acid residues that mediate its interaction with the Kir channel.

Role of Disulfide Bonds in Peptide Conformation and Activity

Tertiapin contains two disulfide bonds (Cys3-Cys14 and Cys5-Cys18) that are crucial for maintaining its compact, three-dimensional structure. nih.govpeptanova.de These covalent linkages hold the N-terminal extended structure and the C-terminal α-helix together, which is essential for the peptide's biological activity. vcu.edumetwarebio.com The disulfide bonds provide structural rigidity, which is a common feature in many peptide toxins and is critical for their function. uwaterloo.camdpi.com

The structural integrity conferred by the disulfide bonds ensures that the key interacting residues are correctly oriented to bind to the Kir channel. ucl.ac.uknih.gov Disruption of these bonds would lead to a loss of the defined tertiary structure, likely resulting in a significant decrease or complete loss of inhibitory activity. ucl.ac.ukuwaterloo.ca Therefore, the correct formation of these disulfide bridges during peptide synthesis is a critical step in producing active tertiapin analogs. nih.gov

Impact of Amino Acid Substitutions on Affinity and Selectivity (e.g., M13Q in Tertiapin-Q, H12L in this compound)

Specific amino acid substitutions can have a profound impact on the affinity and selectivity of tertiapin for different Kir channel subtypes. nih.gov These modifications are a key strategy in the rational design of more selective channel blockers.

The substitution of methionine at position 13 with glutamine (M13Q) to create Tertiapin-Q (TPNQ) was a critical first step. ucl.ac.uk This change prevents the oxidation of the peptide, which would otherwise reduce its affinity for the channel. nih.govucl.ac.uk TPNQ retains a high affinity for Kir1.1 channels and serves as a stable template for further modifications. ucl.ac.uk

A subsequent and highly significant modification was the substitution of histidine at position 12 with leucine (B10760876) (H12L) in the TPNQ background, resulting in this compound (TPNLQ). pnas.org This single amino acid change dramatically increases the selectivity of the peptide for Kir1.1 channels over Kir3.1/3.4 channels by over 250-fold. pnas.orgrndsystems.com The increased selectivity of this compound is primarily due to a 30-fold reduction in its affinity for Kir3.1/3.4 channels, while its high affinity for Kir1.1 is maintained. pnas.org This demonstrates that even subtle changes in the amino acid sequence can lead to significant alterations in the peptide's pharmacological profile.

Table 1: Key Amino Acid Substitutions in Tertiapin Analogs and their Effects

Original PeptideSubstitutionResulting AnalogKey EffectReference
TertiapinM13QTertiapin-QPrevents oxidation, maintains high affinity nih.govucl.ac.uk
Tertiapin-QH12LThis compoundIncreases selectivity for Kir1.1 over Kir3.1/3.4 pnas.org
TertiapinI8R, M13QTertiapin-RQAntidepressive effect researchmap.jpresearchgate.net

Contribution of N-terminal and C-terminal Charged Residues to Binding

Table 1: Charged Residues in the C-terminal Domain of Tertiapin-LQ This table highlights the positively charged amino acid residues in the C-terminal region of the Tertiapin-LQ sequence.

PositionAmino AcidCharge at Physiological pH
16Lysine (B10760008) (K)Positive
17Lysine (K)Positive
20Lysine (K)Positive
21Lysine (K)Positive
C-terminusAmideNeutral

Strategies for Enhancing Subtype Specificity of Tertiapin Derivatives

A primary goal in the development of channel blockers for research and therapeutic purposes is achieving high subtype specificity. pnas.orgnih.gov The native bee venom toxin, Tertiapin, and its more stable analog, Tertiapin-Q (TPN-Q), are potent blockers of inward-rectifier potassium (Kir) channels but exhibit limited selectivity between different subtypes, notably between Kir1.1 (ROMK1) and Kir3.x (GIRK) channels. nih.govbio-techne.com TPN-Q binds with high affinity to both Kir1.1 (Kᵢ = 1.3 nM) and Kir3.1/3.4 channels (Kᵢ = 13.3 nM), making it difficult to use as a specific pharmacological tool to isolate the function of one channel type from the other. bio-techne.com

To overcome this limitation, a key strategy has been the rational design and engineering of Tertiapin derivatives through targeted mutagenesis. nih.govpnas.org Extensive research involving systematic mutations identified residue 12 as a critical determinant of channel selectivity. nih.gov The parent molecule, TPN-Q, has a histidine (H) at this position. The breakthrough in enhancing specificity came from substituting this single amino acid.

The most successful modification was the replacement of histidine at position 12 with leucine (L), creating the derivative known as Tertiapin-LQ (TPN-LQ). nih.govpnas.org This H12L mutation was engineered to exploit subtle structural differences in the outer vestibules of the Kir1.1 and Kir3.x channels. The result of this single substitution is a dramatic shift in binding affinity and, consequently, a significant enhancement of subtype specificity. nih.gov

The increased selectivity of TPN-LQ for Kir1.1 is derived almost entirely from a substantial reduction in its affinity for Kir3.x channels. nih.gov While the affinity of TPN-LQ for Kir1.1 is slightly increased (K𝒹 = 1.1 nM) compared to TPN-Q (K𝒹 = 1.3 nM), its affinity for Kir3.1/3.4 channels is reduced by approximately 30-fold (K𝒹 = 361 nM). nih.gov This results in TPN-LQ having a greater than 250-fold selectivity for Kir1.1 over Kir3.1/3.4 and Kir3.1/3.2 channels. rndsystems.comtocris.comnih.gov This engineered inhibitor is also highly selective over other Kir subtypes, such as Kir2.1, Kir4.1, and Kir6.2, for which inhibition is only observed at concentrations greater than 10 µM. nih.govpnas.org This strategy demonstrates the feasibility of engineering highly specific peptide inhibitors by targeting non-conserved residues within the toxin-channel binding interface. nih.govpnas.org

Table 2: Comparative Binding Affinities of Tertiapin-Q and Tertiapin-LQ for Kir Channel Subtypes This interactive table presents the dissociation constants (Kd) for Tertiapin-Q and its highly selective derivative, Tertiapin-LQ, against various inward-rectifier potassium (Kir) channel subtypes. The data illustrates the enhanced specificity of Tertiapin-LQ for Kir1.1.

CompoundKir1.1 (K𝒹 in nM)Kir3.1/3.2 (K𝒹 in nM)Kir3.1/3.4 (K𝒹 in nM)Selectivity for Kir1.1 (Fold-increase)
Tertiapin-Q 1.3 nih.gov~13 13.3 bio-techne.comBaseline
Tertiapin-LQ 1.1 rndsystems.comtocris.comnih.gov274 rndsystems.comtocris.comnih.gov361 rndsystems.comtocris.comnih.gov>250x vs Kir3.x

Electrophysiological Characterization and Functional Studies in Model Systems

In Vitro Electrophysiological Techniques Applied to Tertiapin-LQ Research

Whole-Cell Patch-Clamp Recordings

Whole-cell patch-clamp recording is a fundamental technique used to measure the sum of ionic currents flowing through all channels on the cell membrane. In Tertiapin-LQ research, this method has been crucial for characterizing its inhibitory effects on various inwardly rectifying potassium (Kir) channels. plos.orgresearchgate.netpnas.org

In this technique, a glass micropipette with a very fine tip is sealed onto the membrane of a single cell. A brief suction pulse is then applied to rupture the patch of membrane under the pipette tip, establishing a low-resistance electrical connection between the pipette interior and the cell cytoplasm. This configuration allows for the control of the cell's membrane potential (voltage-clamp) and the recording of the resulting ionic currents. ahajournals.org

Studies employing whole-cell patch-clamp have demonstrated that Tertiapin-LQ and its derivatives potently block specific Kir channels. For instance, in HEK293T cells expressing different Kir channels, Tertiapin-LQ showed a high affinity for Kir1.1 (ROMK) channels. pnas.org Similarly, in rabbit atrial myocytes, Tertiapin (B1603359) fully inhibited acetylcholine-induced muscarinic K+ (KACh) channel currents. researchgate.net The technique is also used to assess the selectivity of Tertiapin-LQ by comparing its effects on different types of channels, including those less sensitive or insensitive to the peptide, such as the I(K1) channel and various voltage-dependent K+ and L-type Ca2+ channels. researchgate.net

Single-Channel Recordings

To understand the interaction of Tertiapin-LQ with an individual ion channel, single-channel recording is employed. This high-resolution patch-clamp technique allows for the observation of the opening and closing (gating) of a single channel protein in real-time.

Research has shown that Tertiapin inhibits the KACh channel from the extracellular side of the membrane. researchgate.net This interaction reduces the total current by decreasing the product of the number of functional channels and their open probability (NP_o), without altering the conductance of a single channel or its rapid gating kinetics. researchgate.net In studies on mitoKATP channels from H9c2 cells overexpressing ROMK2, single-channel recordings revealed that Tertiapin-Q inhibited the channel. researchgate.net This level of detail is critical for elucidating the precise blocking mechanism of the peptide.

Heterologous Expression Systems (e.g., Xenopus Oocytes, HEK293T Cells)

Heterologous expression systems are indispensable tools in studying the specific interaction of Tertiapin-LQ with particular ion channel subtypes. By introducing the genetic material (cRNA or cDNA) encoding a specific channel subunit into a host cell that does not normally express it, researchers can study the channel in a controlled environment.

Xenopus Oocytes: These large frog egg cells are a common and robust system for expressing foreign proteins. After injecting cRNA for specific Kir channel subunits (like GIRK1 and GIRK4), researchers can use two-electrode voltage clamp to measure the currents through the expressed channels and test the inhibitory effects of Tertiapin-LQ. nih.govnih.gov This system has been used to confirm that Tertiapin blocks GIRK1/4 currents and to study the competitive nature of this block. nih.govnih.gov

HEK293 and HEK293T Cells: Human Embryonic Kidney 293 (HEK293) and its derivative HEK293T are mammalian cell lines widely used for their high transfection efficiency and reliable expression of ion channels. pnas.org These cells provide a mammalian cellular background for studying channel function. Whole-cell patch-clamp recordings on HEK293T cells expressing various GIRK (G protein-gated inwardly rectifying K+) channels have been used to quantify the basal activity of these channels and their modulation by compounds like Tertiapin-LQ. pnas.org For example, the potency and selectivity of Tertiapin derivatives have been systematically evaluated by expressing different Kir subtypes in these cells. pnas.org

These expression systems allow for precise structure-function studies, such as identifying the specific amino acid residues on both the channel and the toxin that are critical for their interaction.

Functional Modulation of Ionic Currents by Tertiapin-LQ

Inhibition of G protein-activated K+ (KACh) Currents in Cardiac Myocytes

Tertiapin-LQ is a potent and selective blocker of the G protein-activated inwardly rectifying potassium (GIRK or Kir3) channels that conduct the acetylcholine-activated potassium current (I_KACh) in cardiac myocytes. researchgate.netfrontiersin.org This current plays a crucial role in the parasympathetic regulation of the heart rate. researchgate.net

Activation of muscarinic M2 receptors in the heart by acetylcholine (B1216132) (ACh) leads to the activation of I_KACh, which hyperpolarizes the cell membrane and slows down the heart rate. frontiersin.org Studies using whole-cell patch-clamp on atrial myocytes have shown that Tertiapin and its stable analogue, Tertiapin-Q, can fully inhibit the ACh-induced I_KACh. researchgate.netnih.gov The inhibition is dose-dependent, with a reported half-maximal inhibitory concentration (IC50) of approximately 8 nM in rabbit atrial myocytes and around 30 nM in guinea pig atrial cardiomyocytes. researchgate.netnih.gov

The blocking action of Tertiapin on KACh channels is voltage-independent and occurs regardless of whether the channel is activated by a receptor agonist or directly by a nonhydrolyzable GTP analog, indicating a direct effect on the channel itself. researchgate.net This selective blockade of I_KACh by Tertiapin, without significant effects on other major cardiac currents like I_Kr, I_Ks, I_K1, I_Na, and I_Ca(L), makes it a valuable pharmacological tool to study the physiological role of the KACh channel. nih.gov

Table 1: Inhibitory Concentrations of Tertiapin on I_KACh

Preparation IC50 Reference
Rabbit Atrial Myocytes ~8 nM researchgate.net
Guinea Pig Atrial Cardiomyocytes 29.7 ± 3.8 nM nih.gov
Canine Atrial Myocytes ~10 nmol/L ahajournals.org

Effects on Spontaneous Electrical Activity and Membrane Potential

By blocking inwardly rectifying potassium channels, Tertiapin-LQ can significantly modulate the spontaneous electrical activity and membrane potential of excitable cells.

In spontaneously active atrioventricular node (AVN) cells from rabbits, application of endothelin-1 (B181129) (ET-1) was found to activate a Tertiapin-Q sensitive inwardly rectifying K+ current, leading to rapid membrane potential hyperpolarization and a stop in spontaneous action potentials. nih.gov When the cells were pre-treated with Tertiapin-Q, this hyperpolarization and immediate cessation of activity were prevented, demonstrating the critical role of the Tertiapin-sensitive current in this response. nih.gov

In rat pulmonary vein (PV) cardiomyocytes, which are often sources of ectopic activity, Tertiapin-Q was found to depolarize the membrane and abolish over-shooting action potentials. mdpi.comnih.gov This suggests that constitutively active GIRK channels contribute significantly to the resting membrane potential in these cells. mdpi.comnih.gov In contrast, in left atrial (LA) cells, Tertiapin-Q primarily caused an elongation of the action potential duration. mdpi.comnih.gov This differential effect highlights a potential role for GIRK channels as a target for electrically disconnecting the PV from the LA. mdpi.comnih.gov

Furthermore, the blockade of BK (calcium-activated large conductance potassium) channels by Tertiapin can prolong the duration of the action potential and reduce afterhyperpolarization, which leads to an increase in neuronal excitability. wikipedia.org

Table 2: Effects of Tertiapin on Membrane Potential and Activity

Cell/Tissue Type Observed Effect Implication Reference
Rabbit Atrioventricular Node Cells Prevents ET-1 induced hyperpolarization and quiescence Blocks inwardly rectifying K+ current activated by ET-1 nih.gov
Rat Pulmonary Vein Cardiomyocytes Membrane depolarization, abolition of action potentials Inhibition of constitutively active GIRK channels mdpi.comnih.gov
Rat Left Atrial Cardiomyocytes Action potential duration elongation Modulation of repolarizing currents mdpi.comnih.gov
Neurons (general) Prolonged action potential, reduced afterhyperpolarization Increased neuronal excitability via BK channel block wikipedia.org

Influence on Action Potential Duration and Repolarization

Tertiapin-LQ, a derivative of the bee venom toxin tertiapin, exerts significant effects on the action potential duration (APD) and repolarization, primarily through its selective blockade of specific inwardly rectifying potassium (Kir) channels. tocris.com In cardiac tissues, particularly the atria, Tertiapin-LQ has been shown to prolong the APD. researchgate.net This effect is attributed to the inhibition of the acetylcholine-sensitive potassium current (IKACh), which is mediated by GIRK1/GIRK4 (Kir3.1/Kir3.4) channels. tocris.comresearchgate.net Under basal conditions, these channels contribute to atrial repolarization, and their blockade by Tertiapin-LQ results in a notable extension of the action potential. researchgate.net

In studies on canine atrial preparations, Tertiapin-Q, a closely related compound, significantly delayed action potential repolarization. ahajournals.org For instance, in control dog left atrial preparations, 100 nmol/L of Tertiapin-Q increased the APD at 90% repolarization (APD90) from 202.6±2.6 ms (B15284909) to 242.7±6.2 ms and the APD at 50% repolarization (APD50) from 126.6±2.1 ms to 146.8±3.2 ms. ahajournals.org The effect of Tertiapin-Q on APD is even more pronounced in pathologically remodeled atria. In hearts subjected to atrial tachycardia remodeling, Tertiapin-Q increased the atrial APD by 65±6%, a significantly greater prolongation compared to the 19±2% increase observed in control hearts. nih.gov This suggests that the contribution of Kir3 channels to repolarization is enhanced in certain pathological states. nih.gov

Furthermore, in multicellular preparations from canine pulmonary veins (PV) and left atria (LA), Tertiapin-Q was found to delay repolarization. nih.gov In the presence of atropine (B194438) to block muscarinic receptors, Tertiapin-Q still prolonged the APD, indicating an effect on a constitutively active population of Kir3 channels. nih.govnih.gov Specifically, the APD increased from 190.4 ± 4.3 ms to 234.2 ± 9.9 ms in the PV and from 202.6 ± 2.6 ms to 242.7 ± 6.2 ms in the LA. nih.govnih.gov This highlights the role of these channels in setting the repolarization time course even in the absence of receptor stimulation. nih.gov

Studies in rat ventricular tissue have also demonstrated that Tertiapin-Q can prolong the APD in the absence of exogenous receptor activation, suggesting a basal activity of G-protein-coupled inward rectifier potassium (GIRK) channels in ventricular repolarization. oup.com In current-clamp experiments on dorsal root ganglion (DRG) neurons, Tertiapin-Q increased the action potential duration and blocked the afterhyperpolarization (AHP). researchgate.net

The table below summarizes the effects of Tertiapin-Q on action potential duration in various cardiac preparations.

TissueSpeciesConditionCompound ConcentrationEffect on APDReference
Left AtriumDogControl100 nmol/L Tertiapin-QIncreased APD90 from 202.6±2.6 ms to 242.7±6.2 ms ahajournals.org
Left AtriumDogAtrial Tachycardia RemodeledNot Specified65±6% increase nih.gov
Left AtriumDogControlNot Specified19±2% increase nih.gov
Pulmonary VeinDogAtropine-exposed100 nmol/L Tertiapin-QIncreased APD from 190.4 ± 4.3 ms to 234.2 ± 9.9 ms nih.govnih.gov
Left AtriumDogAtropine-exposed100 nmol/L Tertiapin-QIncreased APD from 202.6 ± 2.6 ms to 242.7 ± 6.2 ms nih.govnih.gov
VentricleRatBasal20 nmol/L Tertiapin-QIncreased APD90 from 54.12±3.99 ms to 61.93±5.34 ms (at 1 Hz) oup.com

Investigation of G Protein-Coupled Receptor (GPCR)-Mediated Pathways

Tertiapin-LQ is a critical tool for investigating the role of G protein-coupled inwardly rectifying potassium (GIRK or Kir3) channels, which are the downstream effectors of numerous G protein-coupled receptors (GPCRs). jneurosci.org These channels are activated by the Gβγ subunits of Gi/o proteins following receptor stimulation by neurotransmitters such as acetylcholine, adenosine (B11128), and serotonin (B10506). nih.govfrontiersin.org

In cardiac myocytes, Tertiapin potently blocks the acetylcholine-induced muscarinic K+ (KACh) channel current, which is a classic example of a GPCR-mediated pathway. researchgate.netnih.gov The KACh channel, formed by Kir3.1 and Kir3.4 subunits, is activated by the M2 muscarinic receptor, a Gi-coupled GPCR. frontiersin.org Tertiapin inhibits this current in a receptor-independent manner, as it also blocks channels pre-activated by intracellular application of a non-hydrolyzable GTP analog, guanosine (B1672433) 5'-O-(3-thiotriphosphate), which directly activates G proteins. researchgate.netnih.gov This demonstrates that Tertiapin's site of action is on the channel itself, not the receptor. researchgate.netnih.gov

Studies in rat ventricular tissue have shown that agonists for the adenosine A1 receptor (CPA) and the muscarinic M2 receptor (acetylcholine) shorten the action potential duration, an effect that is reversed by Tertiapin-Q. oup.com This confirms that GIRK channels are the effectors for these GPCRs in the ventricle. oup.com

In the central nervous system, Tertiapin-Q has been used to characterize the native serotonin 5-HT5A receptor in rodent cortex. jneurosci.org The 5-HT-elicited outward current, which is inwardly rectifying and has a reversal potential near the equilibrium potential for K+, is suppressed by Tertiapin-Q. jneurosci.org This indicates that the 5-HT5A receptor couples to Kir3 channels. jneurosci.org

The table below provides examples of GPCR pathways where Tertiapin has been used to identify the involvement of Kir3 channels.

ReceptorAgonistTissue/Cell TypeEffect Blocked by TertiapinReference
M2 MuscarinicAcetylcholineRabbit Atrial MyocytesKACh channel current researchgate.netnih.gov
Adenosine A1N6-cyclopentyladenosine (CPA)Rat Ventricular TissueAction potential duration shortening oup.com
M2 MuscarinicAcetylcholineRat Ventricular TissueAction potential duration shortening oup.com
Serotonin 5-HT5ASerotoninRodent Cortical NeuronsOutward K+ current jneurosci.org

Analysis of Constitutively Active Kir Channel Populations

Beyond its role in blocking GPCR-activated currents, Tertiapin-LQ has been instrumental in revealing and characterizing populations of inwardly rectifying potassium channels that are active in the absence of receptor stimulation, often referred to as constitutively active channels. nih.govnih.gov

In canine atria, a novel K+ current, termed IKH, was identified with properties of a constitutively active acetylcholine-related current. nih.gov This current is sensitive to Tertiapin-Q, with an IC50 of approximately 10 nmol/L. ahajournals.orgnih.gov The presence of this current suggests a basal level of Kir3 channel activity that contributes to the resting membrane potential and repolarization. nih.gov Studies on canine pulmonary vein and left atrial cardiomyocytes further support this, showing that Tertiapin-Q delays repolarization even when muscarinic receptors are blocked by atropine. nih.govnih.gov

Similarly, in rat pulmonary veins (PV) and left atrium (LA), Tertiapin-Q induced elongation of the action potential duration in the absence of acetylcholine, suggesting the presence of constitutively active GIRK channels in these tissues. nih.gov Patch-clamp recordings revealed that Tertiapin-Q inhibited a basal inwardly rectified background current in PV myocytes with less effect in LA cells. nih.gov This suggests a differential expression or activity of these channels between the two tissues. nih.gov

In the ventricle, Tertiapin-Q has been shown to prolong the action potential duration and depolarize the resting membrane potential in the absence of exogenous receptor agonists. oup.com This provides evidence for a functional role of constitutively active GIRK channels in ventricular electrophysiology. oup.com

Research on rat cortical neurons has also pointed to constitutively active Kir3 channels. The Kir3 channel blocker Ba2+ and Tertiapin-Q were both found to suppress a current, indicating a basal activity of these channels. jneurosci.org

The table below summarizes findings related to constitutively active Kir channels that are sensitive to Tertiapin.

Tissue/Cell TypeSpeciesKey FindingCompound UsedReference
AtriumDogIdentification of IKH, a constitutively active currentTertiapin-Q ahajournals.orgnih.gov
Pulmonary Vein & Left AtriumRatAPD elongation in the absence of AChTertiapin-Q nih.gov
VentricleRatAPD prolongation and RMP depolarization in the absence of agonistsTertiapin-Q oup.com
Cortical NeuronsRatSuppression of a basal currentTertiapin-Q, Ba2+ jneurosci.org

Pre Clinical Research Applications of Tertiapin Lq in Model Systems

In Vivo Studies in Non-Human Animal Models

Cardiovascular Electrophysiology in Mouse Models (e.g., Sinus Node Dysfunction, Atrioventricular Conduction)

Tertiapin (B1603359) LQ has been instrumental in elucidating the role of the acetylcholine-activated potassium current (IKACh), which is mediated by GIRK channels, in cardiac function and dysfunction. whiterose.ac.ukpnas.org Studies in various mouse models of sinus node dysfunction (SND) and atrioventricular (AV) conduction disturbances have demonstrated the potential of IKACh inhibition as a therapeutic strategy. researchgate.netnih.gov

In mouse models with genetic deletions of key ion channels leading to bradycardia, such as those lacking Cav1.3 or Cav3.1 calcium channels, Tertiapin-Q, a closely related analogue, significantly improved heart rate and AV conduction. researchgate.net Specifically, it has been shown to rescue sinus node dysfunction and high-degree AV block in mice with loss-of-function mutations in HCN4 and Cav1.3 channels. whiterose.ac.uk For instance, in Cav1.3-/- mice, which exhibit symptoms of sick sinus syndrome, Tertiapin-Q administration increased the heart rate and abolished sinoatrial pauses and AV blocks. pnas.orgresearchgate.net Similarly, in mice with a dysfunctional cAMP-binding domain of the HCN4 channel (HCN4-CNBD) and in mice with haploinsufficiency of the Nav1.5 sodium channel, Tertiapin-Q improved heart rate and cardiac conduction, respectively. researchgate.netnih.gov These findings suggest that blocking IKACh can compensate for defects in the inward currents that are crucial for pacemaker activity. pnas.org

Table 1: Effects of Tertiapin-Q on Heart Rate in Mouse Models of Sinus Node Dysfunction

Mouse Model Genotype Heart Rate Improvement (%) Reference
L-type calcium channel knockout Cav1.3-/- 19 researchgate.net
Double calcium channel knockout Cav1.3-/-/Cav3.1-/- 23 researchgate.net
HCN4 channel mutation HCN4-CNBD 14 researchgate.net

The administration of Tertiapin-Q to Cav1.3-/- mice led to a significant shortening of the PR interval and a drastic reduction in the number of second-degree AV blocks (AVBII). nih.gov This demonstrates the critical role of IKACh in modulating AV nodal conduction. nih.gov The rescue of cardiac conduction has also been observed in Nav1.5+/- mice, where Tertiapin-Q improved AV conduction by 24%. researchgate.netnih.gov These in vivo studies collectively highlight that pharmacological inhibition of IKACh with Tertiapin LQ is a viable approach to ameliorate both sinus node and AV nodal dysfunction in the context of various primary bradycardias.

Central Nervous System Research (e.g., Cerebellar Cortex, Dorsal Raphe Nucleus, Lateral Septum)

This compound has been utilized to probe the function of Kir3 (GIRK) channels in different brain regions. In the cerebellar cortex of decerebrate ferrets, local application of Tertiapin-LQ was found to suppress the performance of classically conditioned Purkinje cell pause responses to a conditional stimulus. researchgate.netnih.gov This effect was observed without any detectable change in the spontaneous firing rate of the Purkinje cells, suggesting that the intact functioning of Kir3 channels is necessary for this specific form of cerebellar learning. iscabiochemicals.comresearchgate.netnih.gov The pause in Purkinje cell firing is thought to be a crucial component of the conditioned response. researchgate.net

In the context of the dorsal raphe nucleus, which is a key area for serotonin (B10506) production and regulation of mood, GIRK channels play a significant role. frontiersin.org While Tertiapin-Q has been used to study these channels, a study using a variant, TPN-RQ, found that its administration did not affect c-Fos immunoreactivity, a marker of neuronal activity, in the dorsal raphe nucleus of mice. plos.org This suggests that the antidepressant-like effects observed with TPN-RQ may not be directly mediated by changes in the activity of this nucleus. plos.org

Research involving the lateral septum has shown that TPN-RQ administration suppressed anti-c-Fos immunoreactivity in this brain region. plos.org This finding points to the lateral septum as a potential site of action for the observed behavioral effects of this Tertiapin variant. plos.orgnih.gov The lateral septum is involved in regulating various behaviors, including reward, feeding, anxiety, and social interaction. nih.gov

Exploration of Membrane-Stabilizing Effects on Erythrocytes

Interestingly, studies on human erythrocytes (red blood cells) have suggested a membrane-stabilizing effect of tertiapin. nih.govresearchgate.net In an in vitro study, tertiapin was observed to cause a lower degree of hemolysis compared to control samples at certain concentrations. nih.gov This suggests that tertiapin may interact with the erythrocyte membrane in a way that enhances its structural integrity. nih.govresearchgate.net Unlike other bee venom peptides such as melittin, which is known for its hemolytic activity, tertiapin did not induce lysis and appeared to protect the red blood cells. nih.govresearchgate.net

Ex Vivo Tissue and Organ Preparations

Langendorff-Perfused Heart Models

The Langendorff-perfused isolated heart preparation has been a valuable ex vivo model to study the direct cardiac effects of this compound and its analogues, independent of systemic neural and hormonal influences. nih.govharvardapparatus.comdiacomp.org In guinea-pig isolated hearts, perfusion with acetylcholine (B1216132) (ACh) reliably induced complete atrioventricular (AV) block. nih.gov Subsequent administration of tertiapin dose-dependently and reversibly prevented these ACh-induced AV conduction decrements and complete heart blocks. nih.gov This provides direct evidence for the crucial role of IKACh in mediating the negative dromotropic (conduction-slowing) effects of acetylcholine in the mammalian heart. nih.gov

Furthermore, tertiapin was shown to blunt the negative chronotropic (heart rate-slowing) effect of ACh. nih.gov These effects were specific to the blockade of IKACh, as tertiapin had no significant effect on other major cardiac ion currents involved in repolarization or conduction at the concentrations used. nih.gov Studies on isolated atria from human hearts have also utilized tertiapin to demonstrate that it can counteract adenosine-induced shortening of the action potential duration and prevent the induction of atrial fibrillation (AF). ahajournals.org In a sheep model of persistent AF, Tertiapin-Q was shown to prolong the atrial action potential duration and, in some cases, lead to the spontaneous termination of AF. researchgate.net

Table 2: Effect of Tertiapin on Acetylcholine-Induced Changes in Langendorff-Perfused Guinea-Pig Hearts

Parameter Acetylcholine (ACh) Alone ACh + Tertiapin (300 nM) Reference
Atrioventricular Conduction Complete AV Block Prevention of AV Block nih.gov
Heart Rate Decrease (%) 39 ± 16 3 ± 3 nih.gov

Isolated Cell and Tissue Slice Physiology

At the cellular level, patch-clamp electrophysiology in isolated cardiomyocytes has been fundamental to characterizing the specific actions of this compound. In rabbit atrial myocytes, tertiapin was shown to potently and selectively block muscarinic K+ channels (IKACh). researchgate.net Similarly, in isolated rabbit atrioventricular node cells, the application of Endothelin-1 (B181129) (ET-1) activated a tertiapin-Q sensitive inwardly rectifying K+ current, leading to hyperpolarization and cessation of spontaneous action potentials. plos.org The pre-application of tertiapin-Q prevented this effect, highlighting the role of this current in the cellular response to ET-1. plos.org

In studies using rat pulmonary vein (PV) and left atrial (LA) myocytes, Tertiapin-Q was found to inhibit a basal inwardly rectified current more prominently in PV cells than in LA cells. nih.govresearchgate.net This differential effect, which was linked to a higher expression of the GIRK4 subunit in PV cardiomyocytes, suggests that constitutively active GIRK channels contribute to the electrophysiological properties of PVs, a common source of ectopic activity in atrial fibrillation. nih.gov

In the central nervous system, ex vivo slice physiology has also been employed. bio-techne.com In rat hippocampal slices, Tertiapin-Q was used to investigate the role of GIRK channels in synaptic plasticity, a cellular correlate of learning and memory. jneurosci.org However, in another study on rat hippocampal granule cells, Tertiapin-Q did not significantly alter sub- or suprathreshold measures of intrinsic excitability. nih.gov In ferret cerebellar slices, Tertiapin-LQ was used to block Kir3 channels, which was essential for the normal expression of conditioned responses in Purkinje cells. caymanchem.comresearchgate.net

Contributions to Understanding Physiological Roles of Specific Kir Channel Subtypes

The utility of this compound in distinguishing between different Kir channel subtypes has been instrumental in elucidating their specific physiological functions. This compound is a potent blocker of Kir1.1 channels, exhibiting more than 250-fold selectivity for Kir1.1 over other Kir channel subtypes such as Kir3.1/3.2 and Kir3.1/3.4. nih.govtocris.comiscabiochemicals.com This high degree of selectivity allows researchers to isolate and study the contributions of Kir1.1 channels in various physiological processes.

Research has shown that this compound inhibits Kir1.1 with a high affinity, having a dissociation constant (Kd) of 1.1 nM. nih.govtocris.com In contrast, its affinity for the neuronal Kir3.1/3.2 and the cardiac Kir3.1/3.4 channels is significantly lower, with Kd values of 274 nM and 361 nM, respectively. nih.govtocris.com This differential affinity is crucial for dissecting the roles of these channels in complex biological systems. For instance, the original tertiapin toxin inhibits both Kir1.1 and the heterotetrameric Kir3.1/3.4 channels, which are responsible for vagal control of pacemaker activity in the heart. rndsystems.com The development of this compound, with its enhanced specificity for Kir1.1, provides a more precise tool to study the renal functions mediated by Kir1.1, such as salt reabsorption, without the confounding effects of blocking cardiac Kir3.1/3.4 channels. rndsystems.com

The ability to selectively block Kir1.1 has been applied in studies of the cerebellar cortex. Local application of this compound in the superficial layers of the cerebellar cortex in animal models was found to suppress the normal performance of Purkinje cell pause responses to conditional stimuli, without affecting spontaneous firing rates. iscabiochemicals.com This suggests a specific role for Kir1.1 channels in certain aspects of neuronal signaling and learning.

Selectivity of this compound for Kir Channel Subtypes

Kir Channel SubtypeDissociation Constant (Kd) in nMReference
Kir1.11.1 nih.govtocris.com
Kir3.1/3.2274 nih.govtocris.com
Kir3.1/3.4361 nih.govtocris.com

Development of Advanced Research Tools

The unique properties of tertiapin peptides have also been leveraged to create more sophisticated research tools, including bioengineered peptibodies and their use in high-throughput screening assays.

To improve the research utility of tertiapin, scientists have bioengineered a peptibody by fusing TertiapinQ, a stable and non-oxidizable derivative of tertiapin, with the fragment crystallizable (Fc) region of human immunoglobulin G1 (IgG1). iscabiochemicals.comcreative-peptides.comsmartox-biotech.comjove.com This fusion creates a chimeric protein with significantly enhanced properties. The resulting peptibody targeting the acetylcholine-activated inwardly rectifying potassium current (IKACh), which is mediated by Kir3.1 and Kir3.4 channels, was found to be approximately 300-fold more potent than TertiapinQ alone. iscabiochemicals.comcreative-peptides.comsmartox-biotech.comjove.com

These bioengineered peptibodies have demonstrated high bioactivity. In preclinical studies using isolated mouse atrial myocytes, the peptibody effectively blocked the carbachol-activated IKACh. iscabiochemicals.comcreative-peptides.comsmartox-biotech.comjove.com This enhanced potency and stability make these peptibodies powerful tools for studying the function of IKACh in cardiac physiology and pathophysiology. creative-peptides.com

Tertiapin and its derivatives, including Tertiapin-Q, serve as essential tools in high-throughput screening (HTS) assays designed to identify novel small-molecule modulators of Kir channels. nih.govnih.gov These assays are often based on fluorescence measurements, such as thallium flux assays, which detect the movement of thallium ions through the channel pore as a surrogate for potassium ions. nih.govfrontiersin.org

In these HTS campaigns, Tertiapin-Q is used as a positive control or a reference inhibitor to validate the assay's performance and to confirm the specificity of any identified "hit" compounds. nih.gov For example, in a fluorescent assay to screen for modulators of G protein-gated inwardly rectifying potassium (GIRK) channels, the addition of Tertiapin-Q was shown to inhibit the fluorescence change induced by a GPCR ligand, thereby confirming that the signal was indeed mediated by GIRK channel activity. nih.gov This use of a known and specific blocker like Tertiapin-Q is a critical step in ensuring the reliability and accuracy of HTS results for the discovery of new Kir channel modulators. nih.gov

Applications of Tertiapin Derivatives in Advanced Research Tools

ApplicationTertiapin DerivativeKey FindingReference
Bioengineered PeptibodiesTertiapinQFusion with IgG1 Fc fragment resulted in a ~300-fold increase in potency for blocking IKACh. iscabiochemicals.comcreative-peptides.comsmartox-biotech.comjove.com
High-Throughput ScreeningTertiapin-QUsed as a validation compound to confirm the specificity of hits in fluorescence-based assays for Kir channel modulators. nih.govnih.gov

Future Research Directions and Methodological Advancements

Discovery and Characterization of Novel Kir Subtypes and Isoforms

The inwardly rectifying potassium (Kir) channel family is composed of at least 16 members, which are classified into seven subfamilies (Kir1.x-Kir7.x). nih.govphysiology.org These channels exhibit broad and often overlapping distribution in various tissues and are crucial for maintaining cellular membrane potential and potassium homeostasis. researchgate.netphysiology.orgnih.gov However, a significant gap often exists between the identified genes (KCNJ family) that encode Kir proteins and the functional validation of the corresponding protein channels in native tissues. researchgate.netphysiology.orgnih.gov Studies in the retina, for example, have identified the presence of all Kir channel subclasses through gene expression analysis, but functional studies have only established the roles for a few, such as Kir2.1, Kir4.1, and Kir7.1. physiology.orgnih.gov

Tertiapin (B1603359) LQ, with its established inhibitory profile against specific Kir subtypes like Kir1.1 and the G protein-gated Kir3.x channels, serves as a critical pharmacological tool for functional characterization. frontiersin.org Future research will focus on using Tertiapin LQ and its more stable analogue, Tertiapin-Q, to probe the identity and function of newly discovered or poorly understood Kir channel isoforms. physiology.orgresearchgate.net As novel Kir channels are identified through genomic and transcriptomic initiatives, this compound can be used in electrophysiological and functional assays to:

Functionally Validate Gene Expression: Determine if a newly identified KCNJ gene translates into a functional, Tertiapin-sensitive channel on the cell surface.

Deorphanize Kir Subtypes: Help characterize the pharmacological profile of "orphan" Kir subtypes whose physiological roles and modulators are unknown.

Elucidate Heteromeric Composition: Investigate the functional properties of heterotetrameric channels (e.g., Kir4.1/5.1), as this compound's blocking affinity may differ between homomeric and heteromeric channel assemblies, providing clues to their native composition. physiology.org

This pharmacological-led characterization is essential to bridge the gap between genomic data and physiological understanding, clarifying the specific contribution of each Kir subtype to cellular function.

Table 1: Select Kir Channel Subtypes and their Functional Roles

Kir SubtypeEncoding GenePrimary Functional Role / LocationKnown Sensitivity to Tertiapin
Kir1.1 (ROMK)KCNJ1K+ secretion in the kidneySensitive
Kir2.1KCNJ2Stabilizing resting membrane potential in excitable cells (e.g., neurons, cardiac muscle). physiology.orgfrontiersin.orgInsensitive
Kir3.x (GIRK)KCNJ3, KCNJ5, KCNJ6, KCNJ9G protein-gated channels in neurons and heart (e.g., cardiac IKACh). frontiersin.orgphysiology.orgSensitive
Kir4.1KCNJ10Potassium buffering by glial cells in the CNS. physiology.orgInsensitive
Kir6.x (KATP)KCNJ8, KCNJ11Link cellular metabolism to membrane potential (e.g., pancreatic beta-cells). physiology.orgInsensitive
Kir7.1KCNJ13Function of retinal pigment epithelium. nih.govphysiology.orgSensitive

Application of Advanced Structural Biology Techniques for Channel-Toxin Complexes (e.g., Cryo-Electron Microscopy)

Understanding the precise mechanism of channel blockade requires high-resolution structural information of the toxin-channel complex. Historically, ion channels have been challenging targets for structural methods like X-ray crystallography due to difficulties in crystallization. thermofisher.cn The advent of cryo-electron microscopy (Cryo-EM) has revolutionized structural biology, particularly for membrane proteins. technologynetworks.com Cryo-EM allows for the structural determination of protein complexes in their near-native state, often embedded in lipid nanodiscs that mimic the cell membrane, without the need for crystallization. thermofisher.cnthermofisher.com

Recent breakthroughs have already demonstrated the power of Cryo-EM in resolving the structures of human Kir channels, such as Kir2.1, to near-atomic resolution. nih.govresearchgate.net The future application of this technology to a this compound-Kir channel complex is a critical next step. By visualizing the bound state, researchers could:

Identify the Binding Site: Determine the exact amino acid residues on the Kir channel that interact with this compound. While the external vestibule of the pore is the presumed target, Cryo-EM can reveal the precise footprint of the toxin. mdpi.com

Reveal the Mechanism of Inhibition: Understand the conformational changes induced in the channel upon toxin binding. This would clarify whether this compound acts as a simple pore blocker or if it allosterically modulates the channel's gating mechanism.

Explain Toxin Selectivity: By comparing the structures of this compound bound to different Kir subtypes (e.g., a sensitive Kir3.x vs. an insensitive Kir2.x channel), the structural determinants of selectivity can be elucidated, guiding the design of more specific inhibitors.

This structural insight is invaluable for rational drug design and for engineering Tertiapin derivatives with novel properties. thermofisher.cn

Table 2: Comparison of Structural Biology Techniques for Ion Channel Research

TechniqueKey AdvantageLimitationApplicability to Tertiapin-Kir Complex
X-ray CrystallographyCan achieve very high (atomic) resolution.Requires well-diffracting crystals, which are extremely difficult to obtain for membrane proteins. thermofisher.cnChallenging due to the difficulty in co-crystallizing the flexible peptide with the membrane channel protein.
Cryo-Electron Microscopy (Cryo-EM)Does not require crystallization; can study proteins in a near-native lipid environment. thermofisher.cnthermofisher.com Can capture different conformational states.Resolution can be limited by sample flexibility and heterogeneity. Smaller proteins can be challenging.Highly applicable. Enables direct visualization of the toxin-channel interaction in a membrane-like environment. thermofisher.comnih.gov
Nuclear Magnetic Resonance (NMR)Provides information on protein dynamics in solution.Generally limited to smaller, soluble proteins or protein domains. Large membrane proteins are difficult.Can be used to solve the structure of this compound itself, but studying the full complex is difficult due to size.

Integration of Computational Chemistry and Machine Learning for Predictive SAR

The development of novel chemical probes with enhanced selectivity or potency often relies on a time-consuming process of chemical synthesis and biological testing. The integration of computational chemistry and machine learning (ML) offers a transformative approach to accelerate this process by creating predictive Structure-Activity Relationship (SAR) models. nih.govarxiv.orgresearchgate.net

Future research will increasingly employ these in silico methods to guide the development of this compound derivatives. This involves a synergistic workflow:

Molecular Docking and Simulation: Using a high-resolution structure of a Kir channel (ideally from Cryo-EM data), computational docking studies can predict the binding pose of this compound and its analogues. Molecular dynamics (MD) simulations can then be used to analyze the stability of these complexes and the energetic contributions of individual amino acid interactions. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling: By generating a dataset of Tertiapin derivatives and their corresponding blocking potencies, researchers can train ML algorithms to recognize the molecular features that determine activity.

Predictive Screening: ML models, such as random forests or graph neural networks, can then be used to virtually screen vast libraries of theoretical Tertiapin modifications. nih.gov This allows for the pre-selection of the most promising candidates for chemical synthesis, saving significant time and resources.

This predictive framework has already been applied to identify small molecule modulators of GIRK channels. mdpi.com Applying it to the peptide-based this compound will enable the rapid design of new probes with tailored selectivity profiles, for instance, distinguishing between different Kir3.x heteromers or enhancing affinity for Kir7.1.

Development of Genetically Encoded or Optogenetic Tools Incorporating Tertiapin Derivatives

Optogenetics is a revolutionary technique that uses light to control the activity of genetically modified cells with high spatiotemporal precision. nih.govaddgene.org While commonly used to activate or inhibit neurons with light-gated ion channels, the principles can be extended to control the function of specific proteins. addgene.org Developing optogenetic tools based on Tertiapin would provide researchers with an unprecedented ability to control Kir channel activity on demand.

Two primary strategies are envisioned for future development:

Genetically Encoded Toxin: This would involve creating a fusion protein between a light-sensitive protein domain (e.g., a LOV domain) and a Tertiapin-like peptide. In one conformational state (e.g., in the dark), the toxin domain would be sterically hindered or sequestered, rendering it inactive. Upon illumination with a specific wavelength of light, the photosensitive domain would undergo a conformational change, releasing the active Tertiapin peptide to block its target Kir channel.

Photopharmacology/Optochemical Approach: This strategy involves chemically modifying this compound with a photo-removable "caging" group or a photo-switchable linker (e.g., an azobenzene (B91143) group). researchgate.net The resulting derivative would be inactive until illuminated with light, which would either cleave the cage or isomerize the linker to present the active toxin to the channel. This approach allows for precise temporal control over channel blockade without requiring genetic modification of the target cells.

Such tools would enable researchers to dissect the precise role of Tertiapin-sensitive Kir channels in complex biological processes, such as synaptic transmission or cardiac pacemaking, by reversibly silencing them in specific cells at defined moments in time.

Multi-Omics Approaches to Uncover Broader Biological Networks Influenced by Kir Channels

The function of an ion channel extends far beyond its immediate effect on membrane potential. It influences a cascade of downstream signaling pathways and cellular processes. A multi-omics approach, which integrates data from genomics, transcriptomics, proteomics, and metabolomics, provides a holistic view of these complex biological systems. mdpi.comazolifesciences.com This approach is particularly valuable for understanding the full physiological impact of Kir channel activity, as a single-omics view can be incomplete. researchgate.netphysiology.orgazolifesciences.com

In future studies, this compound will serve as a highly specific molecular effector to perturb these networks. A typical experimental design would involve:

Treating a cell culture model (e.g., neurons, cardiomyocytes) or tissue with this compound to specifically block a subset of Kir channels.

Performing parallel multi-omics analysis on the treated and control samples.

Transcriptomics (RNA-seq): To identify genes whose expression is altered following Kir channel blockade.

Proteomics: To measure changes in the levels of thousands of proteins, revealing downstream signaling and adaptive responses.

Metabolomics: To analyze shifts in cellular metabolism resulting from the change in ion flux and membrane potential.

By integrating these datasets, researchers can construct comprehensive models of the biological networks regulated by Tertiapin-sensitive channels. This will uncover novel, previously unsuspected roles for Kir channels in cellular health and disease, moving beyond their known electrophysiological functions to reveal their influence on metabolism, gene regulation, and protein signaling cascades. azolifesciences.com

Q & A

Q. What is the structural basis of Tertiapin LQ’s inhibitory activity on inward-rectifier potassium (Kir) channels?

this compound is a 26-amino acid peptide derived from bee venom, with modifications enhancing its stability and selectivity. Its C-terminal aldehyde group and D-amino acid residues contribute to binding affinity and resistance to proteolysis. The peptide selectively inhibits Kir3.1/Kir3.4 (GIRK1/GIRK4) heteromers and Kir1.1 channels via interactions with extracellular loop domains, as shown in electrophysiological studies using Xenopus oocyte expression systems .

Q. What experimental protocols are recommended for assessing this compound’s effects on Kir channels?

Standard methods include:

  • Patch-clamp electrophysiology : Measure Kir currents in transfected HEK-293 cells or native tissues (e.g., cardiac myocytes) at holding potentials between -40 mV and -100 mV. Use this compound at 10–100 nM concentrations, with DPCPX (adenosine A1 receptor antagonist) to isolate GIRK-specific effects .
  • Thallium flux assays : Quantify Kir activity via mitochondrial thallium uptake in cells pre-treated with this compound (IC₅₀ ~20 nM), validated in mitoKATP studies .

Q. How does this compound differ from other Kir channel inhibitors (e.g., Tertiapin-Q) in experimental applications?

Unlike Tertiapin-Q, which lacks the C-terminal aldehyde modification, this compound exhibits prolonged binding kinetics and reduced off-target effects on non-Kir channels (e.g., voltage-gated K⁺ channels). This specificity is critical for studies requiring long-term Kir inhibition, such as in vivo Purkinje cell electrophysiology .

Advanced Research Questions

Q. How can researchers address variability in this compound’s reported IC₅₀ values across different Kir isoforms?

Variability arises from differences in channel subunit composition and experimental conditions. To mitigate this:

  • Standardize expression systems : Use heterologous systems (e.g., Xenopus oocytes) expressing defined Kir subunit combinations.
  • Control for endogenous regulators : Include GTPγS (G-protein activator) or GDPβS (inhibitor) in intracellular solutions to account for GIRK modulation .
  • Validate with orthogonal assays : Combine electrophysiology with fluorescence-based thallium uptake to cross-verify inhibition efficacy .

Q. What strategies optimize this compound’s use in in vivo neuronal studies, given its trace presence in native bee venom?

  • Synthetic purification : Use solid-phase peptide synthesis (SPPS) with Fmoc chemistry, followed by HPLC purification (>95% purity) to eliminate contaminants like melittin .
  • Dose calibration : Pre-test intracerebroventricular (ICV) injections in model organisms (e.g., rodents) at 0.1–1 µg/kg to balance efficacy and toxicity, as higher doses may non-specifically disrupt membrane integrity .

Q. How should contradictory data on this compound’s role in neurotransmitter release be resolved?

In neuroendocrine studies, this compound reduces miniature excitatory postsynaptic current (mEPSC) frequency in arcuate nucleus neurons, but inconsistencies arise from estrogen-dependent Kir modulation. To reconcile findings:

  • Include hormonal controls : Use ovariectomized (OVX) models with/without 17β-estradiol supplementation.
  • Combine pharmacological tools : Co-apply UFP-101 (ORL1 antagonist) to isolate Kir-mediated effects from opioid receptor crosstalk .

Methodological Considerations

Q. What are the critical controls for ensuring this compound’s specificity in Kir channel studies?

  • Knockout/knockdown models : Compare responses in wild-type vs. Kir3.1⁻/⁻ or Kir1.1⁻/⁻ cells.
  • Pharmacological blockers : Use Ba²⁺ (non-specific Kir blocker) as a positive control.
  • Scrambled peptide controls : Test inactive analogs (e.g., scrambled this compound sequence) to rule out non-specific membrane effects .

Q. How can researchers quantify this compound’s dynamic binding kinetics in real time?

Employ surface plasmon resonance (SPR) with immobilized Kir extracellular domains. Key parameters:

  • Association rate (kₐ): ~1 × 10⁶ M⁻¹s⁻¹.
  • Dissociation rate (kᵈ): ~5 × 10⁻⁴ s⁻¹.
  • Fit data to a 1:1 Langmuir model to derive equilibrium dissociation constants (Kᴅ ≈ 0.5 nM) .

Key Challenges and Solutions

  • Low natural abundance : Tertiapin constitutes <0.3% of bee venom dry mass. Use synthetic analogs with isotopic labeling (e.g., ¹³C/¹⁵N) for traceability .
  • Species-specific effects : Validate findings in ≥2 species (e.g., murine vs. canine cardiomyocytes) due to Kir sequence divergence .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.